

gedatolisib tumor growth inhibition vs standard therapy

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Compound Focus: Gedatolisib

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Preclinical Efficacy vs. Single-Node Inhibitors

The following table summarizes key findings from non-clinical studies that directly compared **gedatolisib** to approved single-node PAM inhibitors across a panel of breast cancer cell lines.

Metric	Gedatolisib (pan-PI3K/mTOR)	Alpelisib (PI3K α)	Capivasertib (AKT)	Everolimus (mTORC1)
Average Potency (GR50)	12 nM [1]	2,783 nM [1]	2,602 nM [1]	2,134 nM [1]
Cytotoxic Effect (GR _{Max})	-0.72 (Strong cytotoxic effect) [1]	-0.10 (Minimal cytotoxic effect) [1]	0.00 (No cytotoxic effect) [1]	0.33 (No cytotoxic effect) [1]
Impact of PIK3CA/PTEN status	Effective regardless of mutation status [1]	More effective in cell lines with altered PIK3CA/PTEN [1]	More effective in cell lines with altered PIK3CA/PTEN [1]	Information not specified in search results
Key Inhibited Functions	Cell cycle progression, survival, protein synthesis,	Primarily cell proliferation [1]	Primarily cell proliferation [1]	Primarily cell proliferation [1]

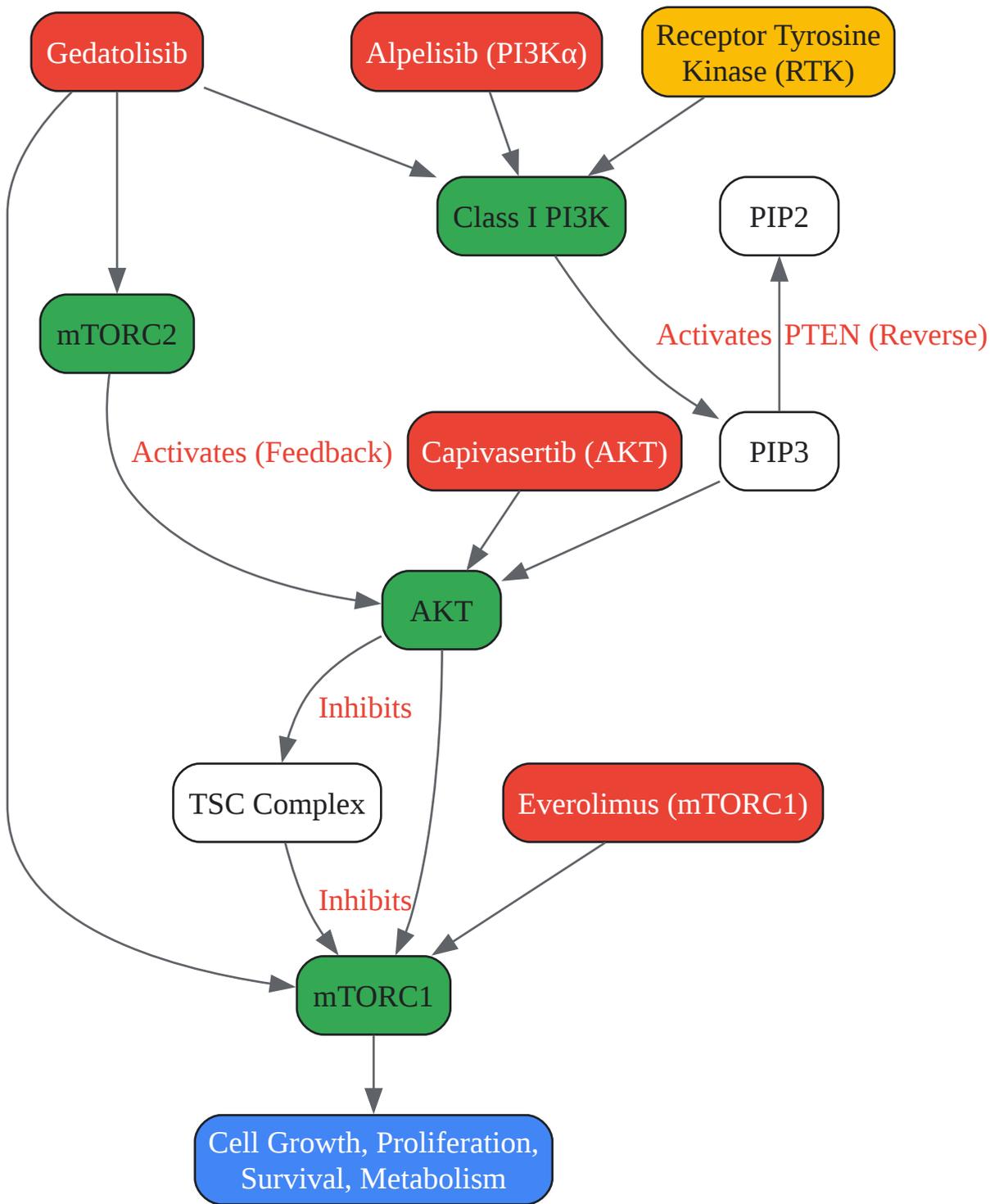
Metric	Gedatolisib (pan-PI3K/mTOR)	Alpelisib (PI3K α)	Capivasertib (AKT)	Everolimus (mTORC1)
	glucose metabolism, migration, invasion [2] [1]			

*Table References: Data is consolidated from a 2024 study in *npj Breast Cancer* which used growth rate (GR) metrics to objectively quantify the anti-proliferative and cytotoxic effects of the inhibitors across 28 breast cancer cell lines [1].**

Mechanism of Action & Signaling Pathway

Gedatolisib achieves its superior efficacy by simultaneously targeting all Class I PI3K isoforms (PI3K α , β , γ , δ) and both mTOR complexes (mTORC1 and mTORC2). This multi-node inhibition more completely shuts down the PAM pathway and prevents the adaptive resistance often seen with single-node inhibitors [1] [3].

The diagram below illustrates the PAM pathway and the specific nodes targeted by different inhibitors.



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The diagram shows how **Gedatolisib**'s multi-node inhibition provides a more comprehensive blockade compared to the single-node inhibitors [1].

Combination Therapy & Clinical Evidence

The strong rationale for simultaneously targeting the PAM, ER, and CDK4/6 pathways has been tested in clinical trials, with impressive results.

VIKTORIA-1 Phase 3 Trial (Second-line+)

This study evaluated patients with HR+/HER2-, *PIK3CA* wild-type advanced breast cancer after progression on a CDK4/6 inhibitor [4].

Regimen	Median Progression-Free Survival (PFS)	Hazard Ratio (HR) vs. Fulvestrant
Gedatolisib + Palbociclib + Fulvestrant (Triplet)	9.3 months [4]	0.24 (76% reduction in risk of progression) [4]
Gedatolisib + Fulvestrant (Doublet)	7.4 months [4]	0.33 (67% reduction in risk of progression) [4]
Fulvestrant alone (Control)	2.0 months [4]	-

The triplet regimen more than quadrupled median PFS compared to standard endocrine therapy alone, with a manageable safety profile [4].

First-Line Therapy

A Phase 1b trial investigated **gedatolisib** combined with palbociclib and letrozole in patients with no prior systemic therapy for advanced breast cancer [5].

- **Median Progression-Free Survival (PFS):** 48.4 months [5]
- **Objective Response Rate (ORR):** 79% in patients with evaluable disease [5]
- **PIK3CA Mutation Status:** Efficacy was comparable in patients with and without *PIK3CA* mutations, suggesting a broader potential patient population [5].

Detailed Experimental Protocols

For researchers, here is a summary of the key methodologies from the cited non-clinical and clinical studies.

In Vitro Cell Line Efficacy [1]

- **Cell Models:** 28 breast cancer cell lines with varying ER/HER2 status and PIK3CA/PTEN mutational status.
- **Drug Treatment:** Cells were treated with **gedatolisib**, alpelisib, capivasertib, or everolimus across a range of doses.
- **Proliferation/Viability Assay:** Cell viability was measured before and after 72 hours of treatment using real-time cell viability assays.
- **Data Analysis: Growth Rate (GR) metrics** were calculated, which distinguish between cytostatic ($GR_{max} = 0$) and cytotoxic ($GR_{max} < 0$) effects, providing a more accurate assessment of drug effect than traditional endpoint assays.
- **Functional Assays:** Additional assays measured apoptosis, cell cycle distribution, glucose consumption, lactate production, and protein synthesis.

In Vivo Combination Study [2]

- **Animal Models:** Breast cancer xenograft models established in immunocompromised mice.
- **Treatment Groups:** Mice were treated with vehicle, single agents (**gedatolisib**, palbociclib, fulvestrant), doublet combinations, or the **gedatolisib**/palbociclib/fulvestrant triplet.
- **Dosing:** Drugs were administered at clinically relevant doses and schedules (e.g., **gedatolisib** IV weekly).
- **Endpoint:** Primary endpoint was tumor volume measurement over time, compared between groups to assess synergy.

Clinical Trial Design (VIKTORIA-1) [4]

- **Study Type:** Randomized, open-label, Phase 3 trial.
- **Patients:** 392 patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer following progression on CDK4/6i therapy.
- **Intervention:** Randomized 1:1:1 to **gedatolisib** + palbociclib + fulvestrant (triplet), **gedatolisib** + fulvestrant (doublet), or fulvestrant alone.

- **Primary Endpoint:** Progression-Free Survival (PFS) assessed by blinded independent central review (BICR).

Based on the current data, **gedatolisib** presents a compelling profile as a potent PAM pathway inhibitor. Its multi-node mechanism, robust preclinical activity, and significant clinical efficacy in combinations, particularly for managing resistance in advanced settings, position it as a promising candidate for future therapeutic strategies.

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